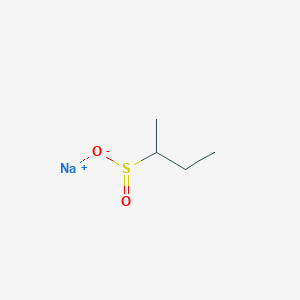
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid
Descripción general
Descripción
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid (2-FPOCA) is a type of carboxylic acid that has been studied for its numerous applications in the scientific field. It is a fluorinated phenyl oxazolecarboxylic acid with a molecular formula of C7H5FO2. 2-FPOCA has been studied for its ability to act as a catalyst, an inhibitor, and a reagent in various chemical reactions. It has also been used as a probe in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid is not fully understood. However, it is known that this compound acts as a catalyst, an inhibitor, and a reagent in various chemical reactions. In catalysis, this compound is believed to activate the substrate and facilitate the oxidation of alcohols to aldehydes and ketones. In inhibition, this compound is believed to interact with the active site of the enzyme monoamine oxidase and inhibit its activity. In reagent applications, this compound is believed to act as a nucleophile and react with various substrates to form new compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to have no mutagenic or carcinogenic effects. It has been studied for its ability to interact with various enzymes and receptors in the body, but its exact mechanism of action is still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive and widely available reagent. It is also non-toxic and non-irritating, making it safe to handle. However, this compound has some limitations. It is a relatively unstable compound and is sensitive to light and heat. It is also reactive with many other compounds, making it difficult to store for long periods of time.
Direcciones Futuras
The future of 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid research is an exciting one. There are many potential applications for this compound, including its use as a catalyst, an inhibitor, and a reagent in various chemical reactions. It is also being studied for its ability to interact with various enzymes and receptors in the body. Additionally, this compound could be used as a probe in biochemical and physiological research. Finally, further research could be done to increase the stability of the compound and to identify new applications for its use.
Métodos De Síntesis
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 2-fluorophenol with oxalyl chloride in the presence of pyridine, which yields 2-chloro-4-oxazolecarboxylic acid. The second step involves the hydrolysis of the intermediate with aqueous sodium hydroxide, which yields this compound.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has been used in various scientific research applications, such as catalysis, inhibition, and reagent in chemical reactions. It has also been used as a probe in biochemical and physiological research. In catalysis, this compound has been used to catalyze the oxidation of alcohols to aldehydes and ketones. In inhibition, this compound has been used to inhibit the enzyme monoamine oxidase. In reagent applications, this compound has been used as a reagent in the synthesis of various compounds. In biochemical and physiological research, this compound has been used to probe the effects of various compounds on the human body.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYIFMJBKVWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261414 | |
| Record name | 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065102-57-9 | |
| Record name | 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)




![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)


![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)
